molecular formula C16H15N3O3 B3013533 5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021083-39-5

5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B3013533
CAS No.: 1021083-39-5
M. Wt: 297.314
InChI Key: YLIAGGCXDWOWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1021083-39-5) is a high-value chemical scaffold for antimicrobial and pharmaceutical research. This compound features the imidazo[4,5-b]pyridine core, a privileged structure in medicinal chemistry known for its diverse biological activities . The molecule is synthesized with specific substituents—a 4-ethoxyphenyl group at the 5-position and a carboxylic acid moiety at the 7-position—which are critical for modulating its physicochemical properties and interaction with biological targets. This compound is primarily used in research and development for exploring new therapeutic agents. Imidazo[4,5-b]pyridine derivatives have demonstrated significant potential as antimicrobial agents . Research indicates that such analogs can exhibit potent activity against Gram-positive bacteria (e.g., Bacillus cereus ) and are often investigated through molecular docking studies to understand their binding interactions with enzyme active sites, such as dihydrofolate reductase (DHFR) . Furthermore, the imidazo[4,5-b]pyridine scaffold is a key precursor in developing inhibitors for various biological receptors and has been extensively explored for its anticancer, anti-inflammatory, and antihypertensive properties . The presence of the carboxylic acid functional group enhances its utility as an intermediate for further synthetic modification via coupling reactions, facilitating the creation of a wide array of derivatives for structure-activity relationship (SAR) studies. This product is intended for research applications in a controlled laboratory environment. It is strictly for in vitro studies and is not certified for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-3-22-11-6-4-10(5-7-11)13-8-12(16(20)21)14-15(19-13)18-9(2)17-14/h4-8H,3H2,1-2H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIAGGCXDWOWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing data from various studies and presenting findings in a structured manner.

  • Molecular Formula : C₁₅H₁₃N₃O₃
  • Molecular Weight : 283.28 g/mol
  • CAS Number : 1021113-23-4

The imidazo[4,5-b]pyridine scaffold has been associated with a variety of pharmacological effects. Compounds within this class often exhibit mechanisms such as:

  • Inhibition of Kinase Activity : Many derivatives have shown to inhibit various kinases involved in cancer progression.
  • Antiviral Properties : Some studies suggest that these compounds can interfere with viral replication processes.
  • Antimicrobial Effects : Certain derivatives have demonstrated activity against bacterial strains, although specific data on the compound is limited.

Antiproliferative Activity

Research indicates that imidazo[4,5-b]pyridine derivatives, including this compound, possess significant antiproliferative properties against various cancer cell lines.

CompoundCell LineIC50 (μM)
This compoundHeLa0.7
Bromo-substituted derivativeNCI-H460 (lung carcinoma)1.8
Unsubstituted amidino derivativeCapan-1 (pancreatic adenocarcinoma)0.4

The compound showed selective activity against HeLa cells and moderate inhibition against other tested lines such as HCT-116 (colorectal carcinoma) and HL-60 (acute myeloid leukemia) .

Antimicrobial Activity

In terms of antimicrobial properties, while many imidazo[4,5-b]pyridine derivatives lack significant antibacterial activity, some variants have shown moderate effects against E. coli with a minimum inhibitory concentration (MIC) of approximately 32 μM . This suggests potential for further development as an antimicrobial agent.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives on multiple cancer cell lines. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity compared to unsubstituted variants. The most effective derivative was noted to have an IC50 value significantly lower than that of the parent compound .
  • Antiviral Activity : Another investigation focused on the antiviral potential of substituted imidazo[4,5-b]pyridines against respiratory syncytial virus (RSV). The results highlighted that certain modifications could lead to improved efficacy in inhibiting viral replication .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins .

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazopyridine derivatives, including 5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, exhibit significant antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains. For instance, studies have shown that certain derivatives of imidazopyridine can inhibit the activity of Lumazine synthase, an enzyme crucial for riboflavin biosynthesis in microorganisms, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Imidazopyridine derivatives are also being investigated for their anticancer properties. The structural features of compounds like this compound may contribute to their ability to interact with specific cellular targets involved in cancer progression. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of various imidazopyridine derivatives against pathogens such as Mycobacterium tuberculosis. The results demonstrated that compounds with specific substituents exhibited enhanced activity compared to standard antibiotics like Ciprofloxacin .

CompoundActivity Against BacteriaActivity Against Fungi
This compoundHighModerate
Standard Antibiotic (Ciprofloxacin)ModerateLow

Case Study: Anticancer Potential

In another investigation focusing on the anticancer properties of imidazopyridine derivatives, researchers found that specific modifications to the structure of compounds like this compound led to significant reductions in cell viability in various cancer cell lines . This underscores the importance of structural diversity in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Methoxy vs. Ethoxy Substitutions
  • VI115: 3-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carbohydrazide (C15H19N5O2) replaces the ethoxy group with methoxy and substitutes the carboxylic acid with a carbohydrazide.
  • VI116 : Methyl 5-(3,4-dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (C17H21N5O5) introduces multiple methoxy groups, which may enhance π-π stacking interactions but reduce metabolic stability due to increased susceptibility to demethylation .
b) Halogenated Derivatives
  • However, it may also introduce toxicity risks .
  • N-(3-Chloro-4-fluorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide (C14H10ClFN4O): The carboxamide group and halogen atoms enhance hydrogen bonding and van der Waals interactions, respectively, improving target selectivity but reducing solubility compared to the carboxylic acid .

Functional Group Modifications

a) Carboxylic Acid vs. Ester/Amide
  • Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (C16H14FN3O2): The methyl ester increases lipophilicity, favoring blood-brain barrier penetration but requiring enzymatic hydrolysis for activation .

Core Structure Analogues

  • 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 78316-08-2, C7H5N3O2): The base structure lacks substituents, resulting in lower molecular weight (163.13 g/mol) and higher polarity. The addition of ethoxyphenyl and methyl groups in the target compound increases steric bulk and modulates electronic properties .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Notable Properties
Target Compound C16H15N3O3 ~297.3 4-Ethoxyphenyl, Methyl Carboxylic Acid Moderate lipophilicity, polar
VI115 C15H19N5O2 301.35 4-Methoxyphenyl, Hydroxyethyl Carbohydrazide Reduced logP, enhanced hydrogen bonding
5-Chloro-1-methyl-1H-imidazo[...]-7-carboxylic acid C7H6ClN3O2 199.59 Chloro, Methyl Carboxylic Acid High electronegativity, potential toxicity
Methyl 5-(4-fluorophenyl)-[...]-carboxylate C16H14FN3O2 299.30 4-Fluorophenyl, Methyl Methyl Ester High lipophilicity, prodrug activation

Q & A

Q. What are the recommended synthetic routes for 5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid?

A common approach involves cyclocondensation of pyridine-2,3-diamine derivatives with electrophilic reagents. For example, phase transfer catalysis (solid-liquid) using solvents like DMF and acid catalysts (e.g., p-toluenesulfonic acid) can facilitate imidazo[4,5-b]pyridine core formation . Computational reaction path searches, such as quantum chemical calculations, can optimize reaction conditions (e.g., temperature, solvent selection) to improve yield and selectivity . Post-synthesis, the carboxylic acid group may be introduced via hydrolysis of ester precursors under alkaline conditions.

Q. How can single-crystal X-ray diffraction confirm the molecular structure of this compound?

Single-crystal X-ray analysis provides precise bond lengths, angles, and substituent orientations. Key parameters include:

  • R factor : ≤0.1 (e.g., 0.054 in similar imidazo-pyridine derivatives)
  • Disorder handling : Resolved using constrained refinement for flexible groups like ethoxyphenyl .
  • Data-to-parameter ratio : ≥13:1 ensures structural reliability . This method confirms the planar imidazo-pyridine core and spatial arrangement of the ethoxyphenyl and methyl groups, critical for structure-activity studies.

Advanced Research Questions

Q. What strategies address low yield in the cyclization step during synthesis?

Low yields may arise from steric hindrance or competing side reactions. Solutions include:

  • Computational screening : Quantum mechanical calculations predict favorable reaction pathways and transition states .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side products .
  • Catalyst optimization : Phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reagent interaction in biphasic systems .

Q. How to resolve discrepancies in biological activity data across studies?

Contradictions may stem from assay variability or impurities. Methodological steps:

  • Purity validation : Use HPLC (≥95% purity) and FTIR to confirm structural integrity .
  • Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature) .
  • In silico docking : Compare binding affinities with known targets (e.g., kinases) to identify false positives .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model solvation effects and stability in polar solvents . For example, the carboxylic acid group’s electron-withdrawing effect can be quantified to predict reactivity at the pyridine nitrogen.

Q. How to optimize purification given the compound's poor aqueous solubility?

Strategies include:

  • Co-solvent systems : Use water-miscible solvents (e.g., acetone/water) for recrystallization .
  • Membrane technologies : Nanofiltration removes low-molecular-weight impurities .
  • Ion-exchange chromatography : Isolate the carboxylic acid form via pH-dependent solubility .

Q. What are the implications of the ethoxyphenyl group's conformational flexibility on receptor binding?

The ethoxy group’s rotational freedom impacts van der Waals interactions and hydrogen bonding. Techniques to study this:

  • X-ray crystallography : Resolves dominant conformers in crystal lattices .
  • MD simulations : Track conformational changes during ligand-receptor binding .
  • SAR studies : Compare activity of ethoxyphenyl analogs with rigidified substituents (e.g., methoxy or chloro derivatives) .

Methodological Resources

  • Structural analysis : Prioritize single-crystal X-ray studies with R factors <0.1 .
  • Reaction optimization : Integrate computational tools (e.g., Gaussian, ORCA) with high-throughput screening .
  • Biological validation : Cross-validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.